

2,4-Diaminophenoxyethanol Dihydrochloride

CAS number 66422-95-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Diaminophenoxyethanol
Dihydrochloride**

Cat. No.: **B11728004**

[Get Quote](#)

An In-depth Technical Guide to **2,4-Diaminophenoxyethanol Dihydrochloride** (CAS 66422-95-5): Properties, Synthesis, Applications, and Safety for the Research Professional

Executive Summary

2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5) is a synthetic aromatic amine salt primarily utilized as a key intermediate in the cosmetics industry.^[1] Appearing as a white to light grey crystalline powder, it is soluble in water, a characteristic enhanced by its dihydrochloride form.^{[1][2]} Its principal application is as a "coupler" in oxidative, or permanent, hair dye formulations.^{[3][4]} In this role, it reacts with a primary intermediate ("precursor" or "developer") in the presence of an oxidizing agent, typically hydrogen peroxide, to form large, stable colorant molecules within the hair shaft.^[5] This mechanism ensures long-lasting, wash-resistant hair color.^[1]

The synthesis of this compound generally involves a multi-step process starting from 2,4-dinitrochlorobenzene.^{[6][7]} Extensive toxicological evaluations by regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel have been conducted.^{[3][8]} These bodies have concluded that **2,4-Diaminophenoxyethanol Dihydrochloride** is safe for use in oxidative hair dyes at a maximum on-head concentration of 2.0% after mixing, though it is recognized as a potential skin sensitizer.^{[8][9]} This guide provides a comprehensive technical overview of its

chemical properties, synthesis, mechanism of action, formulation protocols, and detailed safety profile for researchers and product development scientists.

Chemical and Physical Profile Identification

- CAS Number: 66422-95-5[\[10\]](#)
- Chemical Name: 2-(2,4-diaminophenoxy)ethanol dihydrochloride[\[10\]](#)
- Synonyms: 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride, IMEXINE OAJ[\[11\]](#)[\[12\]](#)
- Molecular Formula: $C_8H_{12}N_2O_2 \cdot 2HCl$ (or $C_8H_{14}Cl_2N_2O_2$)[\[2\]](#)[\[13\]](#)
- Molecular Weight: 241.12 g/mol [\[10\]](#)[\[13\]](#)

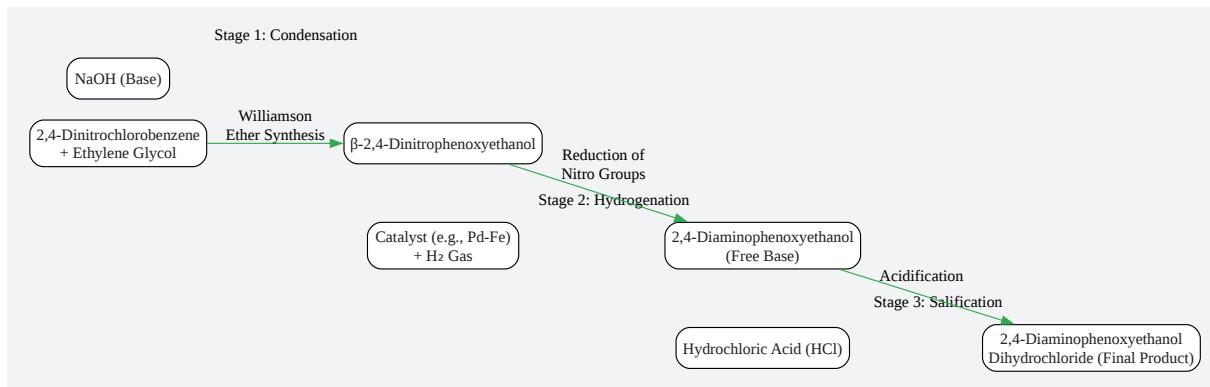
Chemical Structure

Caption: Chemical structure of **2,4-Diaminophenoxyethanol Dihydrochloride**.

Physicochemical Properties

The dihydrochloride salt form of 2,4-Diaminophenoxyethanol significantly enhances its water solubility, which is a critical attribute for its application in aqueous hair dye formulations.

Property	Value	Source(s)
Appearance	White to light grey/pink crystalline powder	[1] [2] [6]
Melting Point	222-224 °C; 242.5 °C	[1] [11]
Boiling Point	432.7 °C (Predicted)	[1]
Water Solubility	425 ± 7 g/L (at 20 °C)	[11] [14]
DMSO Solubility	≥ 10 g/100 ml	[11]
Ethanol Solubility	≤ 1 g/100 ml	[11]
Partition Coefficient (Log P)	0.99 (at 20 °C)	[11] [14]
Purity (HPLC)	≥98.5%	[1] [4]


Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

- Storage Conditions: Store in a cool, dry, and well-ventilated area in tightly sealed containers. [\[1\]](#)[\[14\]](#) It should be stored away from incompatible materials and foodstuffs.[\[14\]](#)
- Solution Stability: Aqueous solutions (0.1 and 200 mg/ml) are stable for up to 6 hours at room temperature and 9 days at 4 °C when protected from light under an inert gas atmosphere.[\[8\]](#)[\[11\]](#) DMSO solutions (5-100 mg/ml) are stable for up to 4 hours under similar conditions.[\[8\]](#)[\[11\]](#)
- Shelf Life: A typical shelf life is 24 months when stored under recommended conditions.[\[15\]](#)

Synthesis and Manufacturing Overview of the Synthetic Pathway

The industrial synthesis of **2,4-Diaminophenoxyethanol Dihydrochloride** is a multi-step process. The most commonly cited route begins with 2,4-dinitrochlorobenzene as the primary raw material.[\[6\]](#)[\[7\]](#)[\[16\]](#) The process can be segmented into three core stages: condensation (etherification), hydrogenation (reduction), and salification.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: General three-stage synthesis workflow for the target compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a synthesized representation of the process described in the literature.[\[6\]](#)[\[7\]](#)[\[16\]](#)

- Condensation:
 - Charge a reaction vessel with 2,4-dinitrochlorobenzene and ethylene glycol.
 - Under alkaline conditions (e.g., using NaOH), heat the mixture to facilitate the Williamson ether synthesis, forming β-2,4-dinitrophenoxyethanol.[\[7\]](#)
 - Monitor the reaction to completion via an appropriate analytical method (e.g., TLC or HPLC).

- Upon completion, neutralize the mixture and isolate the intermediate product, which may require filtration and washing.
- Hydrogenation:
 - Dissolve the intermediate β -2,4-dinitrophenoxyethanol in a suitable solvent.
 - Introduce a hydrogenation catalyst, such as a Palladium-Iron (Pd-Fe) adsorptive resin.[\[7\]](#)
 - Pressurize the vessel with hydrogen gas (e.g., up to 12 kg/cm²) and maintain a controlled temperature.[\[7\]](#)[\[16\]](#) This step reduces the two nitro groups (-NO₂) to amino groups (-NH₂).
 - After the reaction, the catalyst is filtered off, yielding a solution of the 2,4-diaminophenoxyethanol free base.
- Salification and Isolation:
 - To the solution of the free base, add a stoichiometric excess of hydrochloric acid (HCl) to form the dihydrochloride salt.
 - The product, being less soluble, will precipitate out of the solution.
 - The precipitate is isolated via filtration, washed (e.g., with ethanol and an acidic solution to maintain the salt form), and dried under vacuum to yield the final **2,4-Diaminophenoxyethanol Dihydrochloride** product.[\[16\]](#)[\[17\]](#)

Impurity Profile

The purity of the final product is critical for its safe use in cosmetics. Rigorous quality control is necessary to monitor for potential impurities.

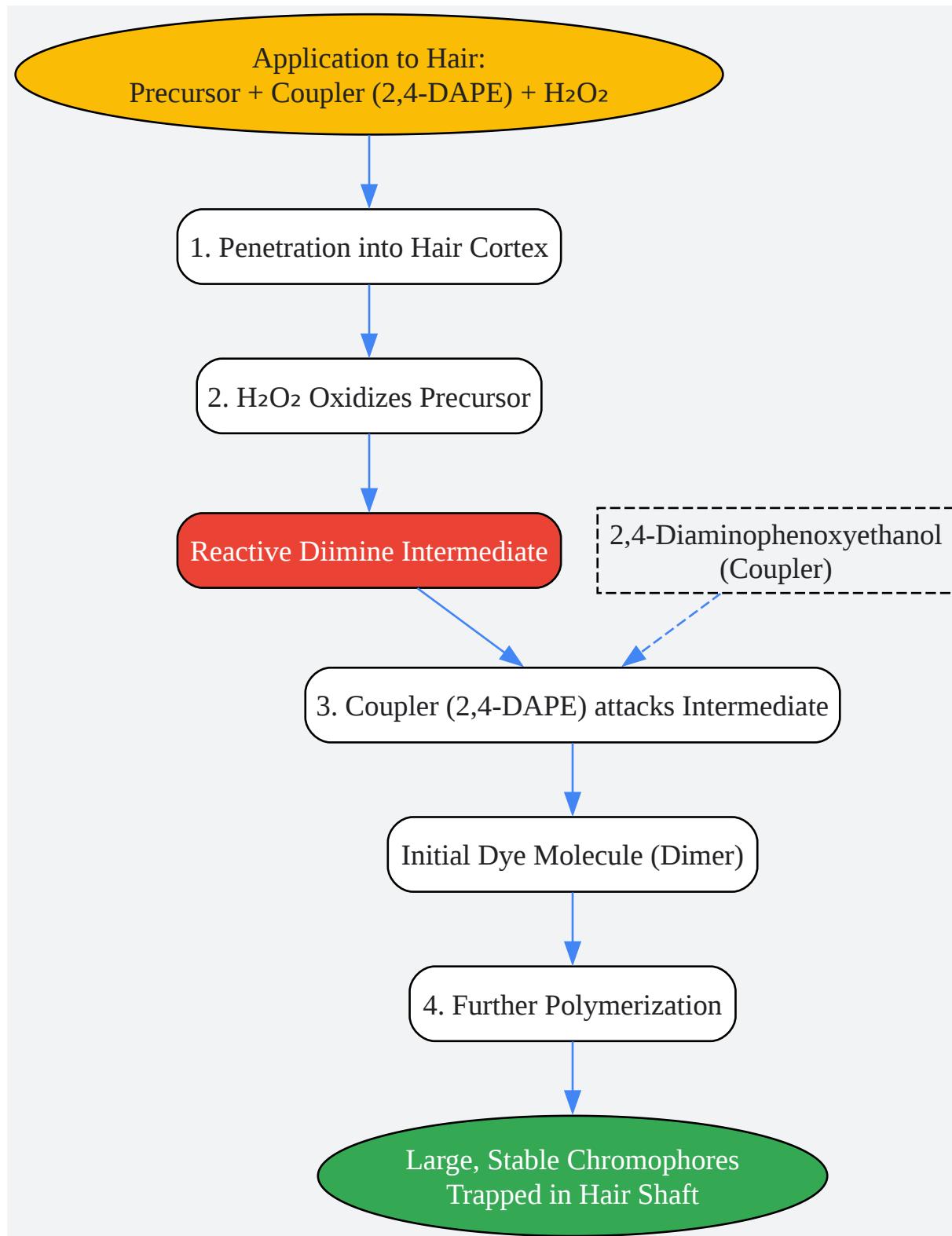
- Purity Levels: Commercial batches typically exhibit a purity of 98.7% to 99.4% as determined by HPLC.[\[3\]](#)
- Common Impurities: Potential impurities arising from starting materials or side reactions include m-phenylenediamine (<100 ppm) and 2,4-diaminoanisole (often not detected).[\[3\]](#)[\[11\]](#)

- Heavy Metals: Limits are set for heavy metals, such as arsenic, antimony, and mercury (<5 ppm), cadmium (<10 ppm), and lead (<20 ppm).[3]

Mechanism of Action in Oxidative Hair Coloration

The Role of Couplers and Precursors

Permanent hair dyes operate through a chemical reaction inside the hair fiber, providing color that is resistant to washing.[5] This system involves three key components:


- Primary Intermediates (Precursors or Developers): These are small aromatic amines, such as p-phenylenediamine (PPD) or p-aminophenol. They are oxidized to form reactive species.
- Couplers (Color Modifiers): These are aromatic compounds, such as 2,4-Diaminophenoxyethanol, that do not form color on their own but react with the oxidized precursors to create a spectrum of colors.[3][4]
- Oxidizing Agent: Typically hydrogen peroxide, which serves two functions: it lightens the natural melanin in the hair and oxidizes the primary intermediates to initiate the color-forming reaction.[5]

The Oxidative Coupling Reaction

The process begins when the hair dye formulation (containing precursors and couplers) is mixed with the developer (hydrogen peroxide) and applied to the hair.[9]

- Penetration: The small, unreacted precursor and coupler molecules, along with hydrogen peroxide, penetrate the hair cuticle into the cortex.
- Oxidation: Hydrogen peroxide oxidizes the primary intermediate (precursor) into a reactive diimine intermediate.
- Coupling: 2,4-Diaminophenoxyethanol, acting as a nucleophile, rapidly attacks the electrophilic diimine intermediate.[3]
- Polymerization: This initial coupling reaction forms a larger dye molecule. Further reactions can occur, leading to the formation of even larger, complex chromophores. These newly formed molecules are too large to easily diffuse out of the hair shaft, resulting in permanent

color.^[5] The final color depends on the specific combination and concentration of precursors and couplers used.^[5]

[Click to download full resolution via product page](#)

Caption: The four-stage mechanism of permanent hair coloring.

Applications and Formulation Guidelines

Primary Application: Oxidative Hair Dyes

The sole major application for **2,4-Diaminophenoxyethanol Dihydrochloride** is as a coupler in permanent hair dye products.[11][18] It is used in a wide range of shades, and its final color contribution is dictated by the primary intermediate it is paired with. It is also permitted for professional use in products for coloring eyelashes.[3]

Protocol: Formulation of a Representative Oxidative Hair Dye Product

Oxidative hair dyes are typically marketed as two-component kits that are mixed immediately before use.[5]

- Component A: The Dye Cream/Lotion
 - Objective: To create a stable base containing the dye intermediates (precursors and couplers).
 - Ingredients:
 - Alkalizing Agent (e.g., Ammonia, Ethanolamine): Swells the hair cuticle to allow dye penetration.
 - Solvents (e.g., Water, Propylene Glycol): Dissolve the dye components.
 - Surfactants/Emulsifiers: Create a stable cream or lotion base.
 - Conditioning Agents: Protect the hair fiber during the dyeing process.
 - Antioxidants (e.g., Sodium Sulfite): Prevent premature oxidation of dyes in the tube.
 - Primary Intermediates (e.g., p-Phenylenediamine).

- Couplers (e.g., **2,4-Diaminophenoxyethanol Dihydrochloride**): The concentration in this base would be up to 4.0% to achieve a final on-head concentration of 2.0% after mixing.[\[5\]](#)
- Procedure:
 - In a primary vessel, combine water and solvents.
 - Disperse any thickeners or conditioning polymers.
 - In a separate vessel, dissolve the dye intermediates (precursors and couplers) in a portion of the solvent system.
 - Combine the dye solution with the main batch.
 - Add surfactants, conditioning agents, and the alkalizing agent.
 - Homogenize to form a smooth cream or lotion.
 - Finally, add antioxidants and adjust the pH.
- Component B: The Developer Cream/Lotion
 - Objective: To provide the oxidizing agent in a stable form.
 - Ingredients:
 - Hydrogen Peroxide (3-12%): The oxidizing agent.
 - Stabilizers (e.g., Phosphoric Acid, Stannates): Prevent decomposition of hydrogen peroxide.
 - Thickeners/Emulsifiers: To create a creamy consistency that is easy to mix and apply.
 - Water.
 - Procedure:
 - Combine water and stabilizers in a vessel.

- Slowly add hydrogen peroxide while mixing.
- Add thickeners and emulsifiers and homogenize to the desired viscosity.
- Application Protocol:
 - Mix Component A and Component B in a 1:1 ratio immediately before application.[11] This dilution results in the final on-head concentration of all ingredients, including a maximum of 2.0% for **2,4-Diaminophenoxyethanol Dihydrochloride**.[8]
 - Apply the mixture evenly to the hair.
 - Allow to process for the time specified by the manufacturer (typically 20-40 minutes).
 - Rinse thoroughly with water, followed by a conditioning treatment.

Other Reported Uses

While its primary use is in cosmetics, it is also listed as a biochemical for proteomics research and as a potential building block in the chemical synthesis of pharmaceuticals, though these applications are less common.[4][13]

Comprehensive Safety and Toxicological Profile

The safety of 2,4-Diaminophenoxyethanol and its salts has been extensively reviewed by international regulatory bodies. The toxicological data has been primarily generated using the dihydrochloride salt.[8]

Toxicokinetics

- Dermal Absorption: In vitro studies using human skin showed that the percutaneous absorption of 2,4-Diaminophenoxyethanol HCl from a typical hair dye formulation is low.[19] Under oxidative conditions (mixed with hydrogen peroxide), the mean total absorption was found to be approximately 2.94 $\mu\text{g}/\text{cm}^2$.[20]

Acute and Subchronic Toxicity

The compound exhibits moderate acute toxicity following oral exposure.

Study Type	Species	Route	Result	Source(s)
Acute Oral LD ₅₀	Rat	Oral (gavage)	~1000 mg/kg bw	[3][11][20]
Acute Oral LD ₅₀	Mouse	Oral	1160 mg/kg bw	[20]
13-Week Subchronic	Rat	Oral	NOAEL = 20 mg/kg bw/day	[11]

Skin and Eye Irritation

- Skin Irritation: Considered slightly irritating to the skin at a concentration of 4.0%.[\[5\]](#)
- Eye Irritation: A 4% aqueous solution was found to cause slight conjunctival reactions (redness and chemosis) in animal studies, indicating it is practically non-irritating to the eyes. [\[5\]\[11\]](#)

Skin Sensitization

The critical health effect for this chemical is its potential for skin sensitization.[\[20\]](#)

- Classification: It is classified as a skin sensitizer.[\[21\]](#)
- Local Lymph Node Assay (LLNA): Studies showed a dose-related increase in lymphoproliferation, confirming its sensitizing potential. The EC3 value (the concentration estimated to produce a threefold increase in lymphocyte proliferation) was calculated to be 3.2%.[\[11\]](#)

Genotoxicity and Carcinogenicity

- Genotoxicity: The majority of genotoxicity assays in bacteria (Ames test) were negative.[\[5\]](#) It was also not found to be active in in-vivo genotoxicity studies in animals.[\[5\]](#)
- Carcinogenicity: Long-term animal studies did not show any evidence of carcinogenicity.[\[5\]](#) [\[20\]](#)

Protocol: Local Lymph Node Assay (LLNA) for Sensitization Assessment

This protocol is based on the methodology described in the SCCS opinion for assessing the skin sensitization potential of the compound.[11]

- Objective: To determine the potential of a test substance to induce lymphocyte proliferation in the auricular lymph nodes draining the site of application (the mouse ear).
- Test System: CBA/J mice are typically used.
- Procedure:
 - Dose Formulation: Prepare a series of concentrations of **2,4-Diaminophenoxyethanol Dihydrochloride** (e.g., 0.5%, 1%, 2.5%, 5%, 10% w/v) in a suitable vehicle like Dimethyl sulfoxide (DMSO).[11] A vehicle control (DMSO alone) and a positive control (e.g., alpha-hexylcinnamaldehyde) are also required.
 - Application: On days 1, 2, and 3, apply 25 μ L of the test substance, vehicle control, or positive control to the dorsum of each ear of the respective animal groups.
 - Thymidine Injection: On day 6, administer a single intravenous injection of tritiated methyl thymidine ($^3\text{H-TdR}$).[11]
 - Node Excision: Five hours after the $^3\text{H-TdR}$ injection, sacrifice the animals and excise the auricular lymph nodes.
 - Sample Processing: Pool the lymph nodes for each group and prepare a single-cell suspension.
 - Measurement: Measure the incorporation of $^3\text{H-TdR}$ into the lymphocytes using a scintillation counter. The result is expressed as Disintegrations Per Minute (DPM).
- Data Analysis:
 - Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.
 - An SI value of ≥ 3 is considered a positive result, indicating sensitization. The EC3 value can be interpolated from the dose-response curve.

Regulatory Landscape and Quality Control

Global Regulatory Status

- European Union: 2,4-Diaminophenoxyethanol and its salts are listed in Annex III of the EU Cosmetics Regulation. They are permitted for use as substances in oxidative hair dye products at a maximum concentration applied to the hair of 2.0% (after mixing with hydrogen peroxide).[3][8]
- United States: The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 2,4-Diaminophenoxyethanol HCl and its sulfate salt and concluded they are safe as hair dye ingredients in the present practices of use and concentration.[3][5]

The SCCS concluded that "the use of 2,4-diaminophenoxyethanol HCl itself as an oxidative hair dye at a maximum concentration of 2.0 % in the finished cosmetic product (after mixing with hydrogen peroxide) does not pose a risk to the health of the consumer, apart from its sensitising potential." [8][9]

Quality Specifications and Analytical Methods

Maintaining high purity is essential for regulatory compliance and consumer safety.

- Appearance: Off-white crystalline powder.[1]
- Assay (Purity): ≥99.0% (by HPLC).[1]
- Iron: ≤50 ppm.[1]
- Ash: ≤0.5%. [1]
- Loss on Drying: ≤1.0%. [1]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the purity of **2,4-Diaminophenoxyethanol Dihydrochloride** and quantify any known impurities.
- Instrumentation: A standard HPLC system with a UV detector.

- Chromatographic Conditions (Representative):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength where the analyte and key impurities show significant absorbance (e.g., 254 nm).[3]
 - Temperature: Ambient or controlled (e.g., 30 °C).
- Procedure:
 - Prepare a standard solution of **2,4-Diaminophenoxyethanol Dihydrochloride** of known concentration in a suitable diluent (e.g., mobile phase or water).
 - Prepare the sample solution by accurately weighing and dissolving the test material in the same diluent.
 - Inject the standard and sample solutions into the HPLC system.
- Data Analysis:
 - Calculate the purity of the sample using the area percentage method. The purity is determined by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
 - Quantify specific impurities by comparing their peak areas to those of certified reference standards.

Conclusion

2,4-Diaminophenoxyethanol Dihydrochloride (CAS 66422-95-5) is a well-characterized chemical with a specific and critical function in the cosmetics industry. Its role as a coupler in oxidative hair dyes is enabled by its chemical structure and enhanced by the water solubility of

its dihydrochloride salt form. While its synthesis is straightforward, stringent control over impurities is paramount. The mechanism of action, involving a chemical reaction within the hair cortex, is responsible for the efficacy and permanence of the hair color it helps create. Extensive safety evaluations have established a clear profile, with skin sensitization being the primary hazard of note. Regulatory bodies have deemed it safe for its intended use under specific concentration limits, providing a clear framework for formulators and researchers. This guide provides the core technical knowledge required for the informed and safe application of this compound in research and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. innospk.com [innospk.com]
- 2. CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride [cymitquimica.com]
- 3. cir-safety.org [cir-safety.org]
- 4. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | 66422-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. scbt.com [scbt.com]
- 14. echemi.com [echemi.com]

- 15. 2,4-Diaminophenoxyethanol HCl: Pure & Reliable Supplier [accio.ai]
- 16. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 17. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 18. cosmileeurope.eu [cosmileeurope.eu]
- 19. cir-safety.org [cir-safety.org]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. jayorganics.com [jayorganics.com]
- To cite this document: BenchChem. [2,4-Diaminophenoxyethanol Dihydrochloride CAS number 66422-95-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11728004#2-4-diaminophenoxyethanol-dihydrochloride-cas-number-66422-95-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com